N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-methylphenyl substituent on the pyrazine core and a 4-chloro-3-(trifluoromethyl)phenyl acetamide group. This compound is structurally related to kinase inhibitors and pesticidal agents, as pyrazolo[1,5-a]pyrazine derivatives are known for their biological activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may contribute to electronic effects and binding affinity .
Propiedades
Número CAS |
941963-66-2 |
|---|---|
Fórmula molecular |
C22H16ClF3N4O2 |
Peso molecular |
460.84 |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H16ClF3N4O2/c1-13-2-4-14(5-3-13)18-11-19-21(32)29(8-9-30(19)28-18)12-20(31)27-15-6-7-17(23)16(10-15)22(24,25)26/h2-11H,12H2,1H3,(H,27,31) |
Clave InChI |
IZTJTNXEEBTNIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology as a kinase inhibitor. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15ClF3N2O3
- Molecular Weight : 392.76 g/mol
- CAS Number : 6416-55-3
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and a chloro-substituted phenyl ring enhances its lipophilicity and potential for interaction with biological targets.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide primarily acts as an inhibitor of c-KIT kinase. This kinase is crucial in various signaling pathways related to cell proliferation and survival, particularly in certain cancers such as gastrointestinal stromal tumors (GISTs) .
Key Mechanistic Insights:
- Inhibition of c-KIT : The compound exhibits potent inhibition against wild-type c-KIT and several drug-resistant mutants, demonstrating single-digit nanomolar potency in biochemical assays .
- Pharmacokinetics : It shows favorable pharmacokinetic properties in vivo across different species, indicating potential for clinical application .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits c-KIT signaling pathways, effective against GISTs and other tumors. |
| Kinase Inhibition | Targets multiple kinases including VEGFR and PDGFR, impacting angiogenesis. |
| Resistance Profiles | Effective against common resistance mutations (e.g., T670I, D820G) in c-KIT. |
Case Studies and Research Findings
- Study on c-KIT Mutants : A study demonstrated that the compound effectively inhibited various gain-of-function mutations in c-KIT associated with drug resistance. It was shown to maintain efficacy even in models resistant to imatinib .
- In Vivo Efficacy : In animal models bearing tumors with c-KIT mutations, treatment with this compound resulted in significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent .
- Comparative Analysis with Other Kinase Inhibitors : Comparative studies have shown that while traditional inhibitors like imatinib provide some efficacy against c-KIT, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide offers improved potency against specific resistant mutations, suggesting a promising alternative or adjunct therapy for resistant GISTs.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their properties are summarized below:
*Estimated based on structural similarity to G419-0349 and G419-0274.
Key Observations:
- Lipophilicity (logP): The target compound’s trifluoromethyl group likely increases logP compared to methoxy (3.31) or ethoxy (3.50) analogs, enhancing membrane permeability .
- Solubility (logSw): Lower solubility (more negative logSw) correlates with bulkier substituents (e.g., trifluoromethyl vs. methoxy) .
- Bioactivity: Sulfanyl-containing analogs (e.g., ) may exhibit improved binding to thiol-rich enzyme active sites, whereas electron-withdrawing groups (e.g., Cl, CF3) enhance kinase inhibition .
Q & A
Q. Q1. What are the standard synthetic protocols for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, and how do reaction conditions influence yield and purity?
A1. The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of pyrazolo[1,5-a]pyrazine precursors with chloroacetamide derivatives under inert atmospheres (e.g., nitrogen) .
- Substituent introduction : Coupling of 4-methylphenyl and 4-chloro-3-(trifluoromethyl)phenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/dichloromethane) to achieve >95% purity .
Critical parameters include temperature control (60–80°C for cyclization steps) and stoichiometric ratios (e.g., 1.2 equivalents of trifluoromethylphenyl reagent to minimize side products).
Q. Q2. Which analytical techniques are essential for confirming the structural integrity of this compound?
A2. Key methods include:
- NMR spectroscopy : - and -NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 507.0942 for CHClFNO) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>98%) and detect degradation products .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported spectral data for this compound across different studies?
A3. Discrepancies in NMR or MS data may arise from:
- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d vs. CDCl) and report chemical shifts with solvent references .
- Tautomerism : The pyrazolo[1,5-a]pyrazin-4-one core may exhibit keto-enol tautomerism, leading to variable peak splitting. Use variable-temperature NMR to stabilize dominant tautomers .
- Isotopic labeling : Synthesize - or -labeled analogs to assign ambiguous signals .
Q. Q4. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
A4. Focus on modifying:
- Electron-withdrawing groups : Replace the trifluoromethyl group with nitro or cyano substituents to enhance target binding (e.g., kinase inhibition) .
- Heterocyclic cores : Compare pyrazolo[1,5-a]pyrazine with triazolo[4,3-a]pyrazine derivatives to evaluate ring size impact on solubility and potency .
- Side-chain flexibility : Introduce methylene spacers between the acetamide and aryl groups to improve conformational adaptability .
Validate changes via in vitro assays (e.g., IC measurements) and molecular docking against crystallographic protein targets .
Q. Q5. How can researchers address low yields in large-scale synthesis?
A5. Key troubleshooting steps:
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc), XPhos) for cross-coupling efficiency .
- Byproduct suppression : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester unreacted intermediates .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
Methodological Challenges
Q. Q6. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
A6. Use:
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS .
- Forced degradation : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile sites .
- Mass balance analysis : Quantify parent compound and degradation products to establish degradation pathways .
Q. Q7. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
A7. Combine:
- Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for compound activity .
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified proteins (e.g., kinases, GPCRs) .
- Metabolomics : Track changes in cellular metabolites (e.g., ATP, NADH) via LC-MS to infer pathway modulation .
Data Interpretation and Validation
Q. Q8. How should conflicting bioactivity data from in vitro vs. in vivo models be reconciled?
A8. Consider:
- Pharmacokinetic factors : Assess bioavailability (e.g., C, AUC) and metabolic stability using liver microsomes .
- Protein binding : Measure plasma protein binding (%) to explain reduced free fraction in vivo .
- Tissue distribution : Use radiolabeled () compound to quantify accumulation in target organs .
Q. Q9. What computational tools are most effective for predicting off-target interactions?
A9. Utilize:
- Molecular dynamics (MD) simulations : Simulate binding to homologous proteins (e.g., hERG channel) to predict cardiotoxicity .
- Machine learning models : Train on ChEMBL data to prioritize scaffolds with low polypharmacology risk .
- Docking validation : Cross-check predictions with experimental thermal shift assays (TSA) .
Structural and Crystallographic Analysis
Q. Q10. How can crystallization challenges for X-ray diffraction studies be overcome?
A10. Strategies include:
- Solvent screening : Test 48+ solvent combinations (e.g., DMF/ethanol) using high-throughput crystallization robots .
- Co-crystallization : Add stabilizing ligands (e.g., ATP analogs) to enhance crystal lattice stability .
- Cryo-protection : Use glycerol or polyethylene glycol to prevent ice formation during data collection .
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